
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is a peptide compound composed of the amino acids L-lysine, L-serine, and L-proline. It is a complex molecule with a molecular formula of C26H50N8O7 and a molecular weight of 586.725 Da
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly L-lysine, can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine residues can result in the formation of allysine, which can further react to form cross-linked structures.
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: It is used in the development of biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell lysis. The peptide can also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysine, L-prolyl-L-seryl-L-lysyl-: This peptide has a similar structure but lacks one L-lysine residue.
L-Lysine, L-seryl-L-prolyl-L-lysyl-: This compound is also similar but has one less L-lysine residue.
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its multiple L-lysine residues contribute to its antimicrobial activity and ability to form cross-linked structures.
Eigenschaften
CAS-Nummer |
872617-53-3 |
|---|---|
Molekularformel |
C26H50N8O7 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N8O7/c27-12-4-1-8-18(23(37)33-20(26(40)41)10-3-6-14-29)31-22(36)19(9-2-5-13-28)32-24(38)21-11-7-15-34(21)25(39)17(30)16-35/h17-21,35H,1-16,27-30H2,(H,31,36)(H,32,38)(H,33,37)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
VLPUPTCKGZHWJJ-SXYSDOLCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


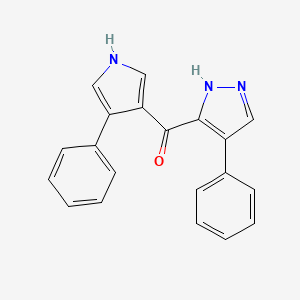
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
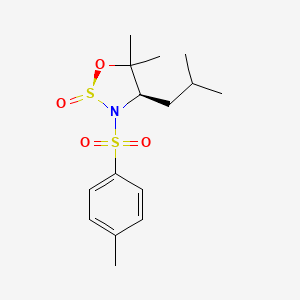
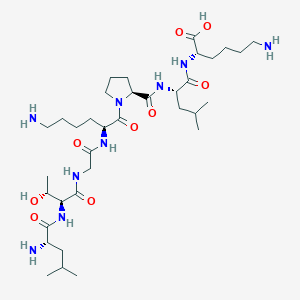
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
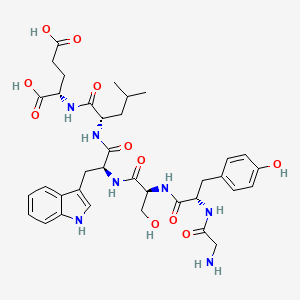
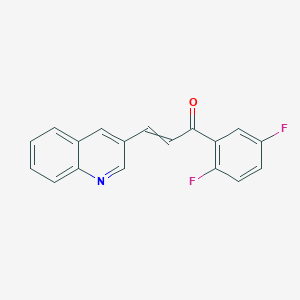
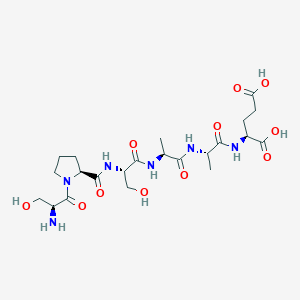
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
